

Application Notes and Protocols for Fnc-TP in HCV Replication Assays

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Compound of Interest

Compound Name: *Fnc-TP*

Cat. No.: *B10861875*

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Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome and represents a prime target for direct-acting antiviral (DAA) therapies.[1][2] **Fnc-TP** (2'-F-2'-C-methylcytidine triphosphate), the active form of the prodrug PSI-6130, is a potent nucleoside analog inhibitor of the NS5B polymerase.[3] This document provides detailed protocols for utilizing **Fnc-TP** in HCV replication assays, quantitative data on its inhibitory activity, and diagrams illustrating its mechanism of action and the HCV life cycle.

Mechanism of Action of Fnc-TP

Fnc-TP functions as a chain terminator of HCV RNA synthesis. Its parent nucleoside, PSI-6130, is a prodrug that, upon entering a host cell, undergoes phosphorylation by cellular kinases to its active triphosphate form, **Fnc-TP**. **Fnc-TP** then acts as a competitive inhibitor of the natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the NS5B polymerase. Once incorporated, the 2'-C-methyl group on **Fnc-TP** sterically hinders the formation of the next phosphodiester bond, thereby terminating the elongation of the RNA chain and halting viral replication.[2][4]

Data Presentation: Inhibitory Activity of Fnc-TP and its Prodrug

The following tables summarize the quantitative data on the inhibitory potency of PSI-6130 and its active triphosphate form, **Fnc-TP**, against HCV replication and the NS5B polymerase.

Table 1: In Vitro Efficacy of PSI-6130 in HCV Replicon Assays

Compound	HCV Genotype	Assay System	EC50 (μM)	Cytotoxicity (CC50 in Huh-7 cells) (μM)	Reference
PSI-6130	Genotype 1b (Con1)	Subgenomic Replicon	0.51	> 50	[3]
PSI-6130	Genotype 1a (H77)	Subgenomic Replicon	0.30	> 50	[3]

Table 2: In Vitro Inhibition of HCV NS5B Polymerase by **Fnc-TP**

Compound	HCV Genotype	Enzyme	IC50 (μM)	Ki (μM)	Reference
Fnc-TP (PSI-6130-TP)	Genotype 1b (Con1)	Recombinant NS5B	0.13	0.023	[3]

Experimental Protocols

HCV Subgenomic Replicon Luciferase Assay

This protocol describes a cell-based assay to determine the efficacy of **Fnc-TP**'s prodrug, PSI-6130, in inhibiting HCV RNA replication using a subgenomic replicon system that expresses a luciferase reporter gene.

Materials:

- Huh-7 human hepatoma cells
- HCV subgenomic replicon plasmid (e.g., genotype 1b) containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase)
- Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin
- G418 (Geneticin) for stable cell line selection
- PSI-6130 (or other test compounds) dissolved in DMSO
- Passive Lysis Buffer
- Luciferase Assay Reagent
- Luminometer
- 96-well or 384-well white, clear-bottom tissue culture plates

Methodology:

- Cell Culture and Plating:
 - Maintain Huh-7 cells harboring the HCV subgenomic replicon in complete DMEM with G418 to ensure the retention of the replicon.
 - For the assay, seed the replicon-containing Huh-7 cells into 96-well or 384-well plates at a density that will result in 80-90% confluency at the end of the assay period.[\[1\]](#)
 - Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
- Compound Treatment:
 - Prepare serial dilutions of PSI-6130 in complete DMEM. The final concentration of DMSO should be kept constant across all wells (typically $\leq 0.5\%$).

- Remove the culture medium from the plated cells and add the medium containing the different concentrations of the test compound. Include a "no drug" (vehicle control) and a positive control (a known HCV inhibitor).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- Luciferase Assay:
 - After the incubation period, wash the cells with Phosphate Buffered Saline (PBS).
 - Add Passive Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.[\[5\]](#)
 - Transfer the cell lysate to a white luminometer plate.
 - Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer. The light output is proportional to the level of HCV RNA replication.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited) using a non-linear regression analysis.[\[1\]](#)

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral activity is not due to cell death.

Materials:

- Huh-7 cells (without the replicon)

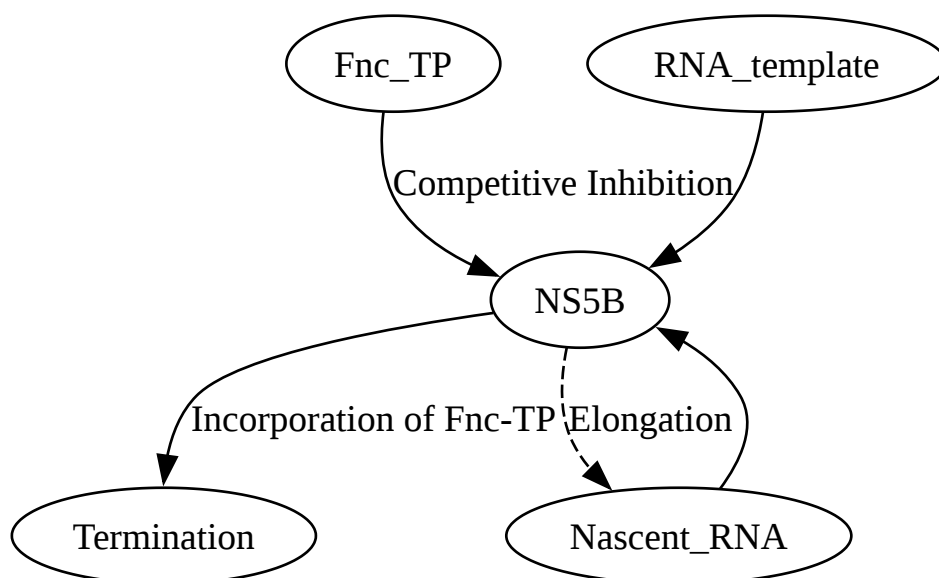
- Complete DMEM
- PSI-6130 (or other test compounds) dissolved in DMSO
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Calcein AM)
- 96-well or 384-well tissue culture plates

Methodology:

- Cell Plating and Treatment:
 - Seed Huh-7 cells in a 96-well or 384-well plate at the same density as the replicon assay.
 - Incubate overnight, then treat the cells with the same serial dilutions of the test compound used in the antiviral assay.
 - Incubate for the same duration as the antiviral assay (48-72 hours).
- Cell Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.
- Data Analysis:
 - Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control.
 - Determine the CC50 value (the concentration at which 50% of the cells are killed).
 - The selectivity index (SI) can be calculated as $CC50 / EC50$. A higher SI value indicates a more favorable safety profile.

Visualizations

Signaling Pathway and Mechanism of Action



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Caption: Overview of the HCV life cycle highlighting the replication step targeted by **Fnc-TP**.

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References

- 1. pubcompare.ai [pubcompare.ai]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Fnc-TP in HCV Replication Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861875#protocol-for-using-fnc-tp-in-hcv-replication-assays\]](https://www.benchchem.com/product/b10861875#protocol-for-using-fnc-tp-in-hcv-replication-assays)

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